Milvexian

Overview

Description

Preparation Methods

The synthesis of Milvexian involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically includes the following steps:

Formation of Intermediates: The initial steps involve the synthesis of intermediates through various chemical reactions such as halogenation, nitration, and reduction.

Coupling Reactions: The intermediates are then subjected to coupling reactions, such as Suzuki coupling, to form the core structure of this compound.

Final Modifications:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced techniques such as continuous flow chemistry and green chemistry principles .

Chemical Reactions Analysis

Milvexian undergoes various types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced using reducing agents to form reduced products.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antithrombotic Therapy

Milvexian has shown promise as an antithrombotic therapy due to its ability to inhibit FXIa without significantly affecting platelet function or prothrombin time. This characteristic is crucial for minimizing bleeding risks associated with traditional anticoagulants.

Key Findings:

- In vitro studies demonstrated that this compound potently prolongs activated partial thromboplastin time (APTT) while not altering platelet aggregation in response to various agonists .

- In vivo studies using rabbit models indicated that this compound effectively reduced thrombus weight and preserved carotid blood flow in a dose-dependent manner .

Pharmacokinetics and Safety Profile

Several studies have evaluated the pharmacokinetics of this compound, particularly in populations with varying degrees of hepatic impairment. Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens.

Study Insights:

- A study assessed the pharmacokinetics of a single 60 mg dose of this compound in participants with normal hepatic function compared to those with mild and moderate hepatic impairment. Results showed that hepatic impairment did not significantly alter the pharmacokinetics of this compound, suggesting a favorable safety profile .

- The plasma concentration range for this compound was found to be between 350–1230 ng/mL, indicating adequate exposure for therapeutic effect .

Reversal Agents

Research has also explored potential reversal agents for this compound's anticoagulant effects. This is particularly important for managing bleeding complications in patients receiving this therapy.

Findings:

- The anticoagulant effect of this compound can be effectively reversed using four-factor prothrombin complex concentrate (4F-PCC), highlighting its manageable safety profile in clinical settings .

Clinical Trials and Efficacy Studies

This compound is currently being evaluated in various clinical trials aimed at assessing its efficacy in preventing recurrent ischemic strokes and other thromboembolic events.

Ongoing Trials:

- A study is underway to determine whether this compound can reduce the risk of recurrent ischemic stroke compared to placebo, emphasizing its potential role in secondary prevention strategies .

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | In Vitro Results | In Vivo Results |

|---|---|---|

| APTT Prolongation | Significant increase observed | Dose-dependent prolongation noted |

| Platelet Aggregation | No significant change | Not affected |

| Thrombus Weight Reduction | N/A | 15% - 70% reduction at varying doses |

| Carotid Blood Flow Preservation | N/A | 32% - 76% preservation at varying doses |

Table 2: Pharmacokinetic Profile of this compound

| Population | Dose (mg) | Cmax (ng/mL) | Half-life (hrs) |

|---|---|---|---|

| Normal Hepatic Function | 60 | 358 - 1230 | TBD |

| Mild Hepatic Impairment | 60 | TBD | TBD |

| Moderate Hepatic Impairment | 60 | TBD | TBD |

Mechanism of Action

Milvexian exerts its effects by inhibiting factor XIa, a key enzyme in the intrinsic pathway of blood coagulation. By inhibiting factor XIa, this compound prevents the formation of blood clots without significantly affecting the normal hemostatic process. This selective inhibition of factor XIa reduces the risk of bleeding, making this compound a promising anticoagulant .

The molecular targets of this compound include the active site of factor XIa, where it binds and inhibits the enzyme’s activity. The pathways involved in its mechanism of action include the intrinsic coagulation pathway and the downstream effects on thrombin generation and fibrin formation .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Properties

- Key Differences :

- Potency : this compound exhibits greater APTT interference at equivalent concentrations (2×CT concentration: 356.7 ng/mL vs. 427.8 ng/mL for asundexian) .

- Half-life : Asundexian’s longer half-life supports once-daily dosing, whereas this compound may require twice-daily administration for sustained efficacy .

- Formulation Impact : this compound’s bioavailability varies with formulation (e.g., spray-dried dispersion [SDD] vs. oral solution) and fed/fasted states, whereas asundexian’s PK is less affected by food .

Clinical Trial Outcomes

Phase II Results

- Advantage: this compound’s phase II data in knee arthroplasty demonstrated superior VTE reduction vs. enoxaparin, while asundexian focuses on atrial fibrillation .

Drug-Drug Interactions (DDIs)

- However, chronic rifampin (CYP3A4 inducer) reduces exposure by 78% .

- Asundexian : Similar CYP3A4/P-gp substrate profile but lacks robust DDI data with antiplatelets .

- Abelacimab: No CYP-mediated interactions due to monoclonal antibody structure .

Ongoing Phase III Trials

| Trial (NCT) | This compound Dose | Comparator | Population | Primary Endpoint |

|---|---|---|---|---|

| LIBREXIA-STROKE (NCT05702034) | 25 mg BID | Placebo | 15,000 post-stroke | Recurrent ischemic stroke |

| LIBREXIA-ACS (NCT05754957) | 25 mg BID | Placebo | 16,000 post-MI | Major adverse cardiac events |

| LIBREXIA-AF (NCT05757869) | 100 mg BID | Apixaban | 15,500 AF patients | Stroke/systemic embolism |

These trials will define this compound’s role against direct oral anticoagulants (DOACs) like apixaban .

Biological Activity

Milvexian is a novel, orally bioavailable small-molecule inhibitor that targets factor XIa (FXIa), a key component in the coagulation cascade. Its development aims to provide an effective antithrombotic option with minimal impact on hemostasis, making it a promising candidate for patients at risk of thrombotic events, particularly those with atrial fibrillation.

This compound functions by reversibly inhibiting FXIa, which plays a crucial role in the intrinsic pathway of coagulation. By blocking FXIa, this compound reduces thrombin generation and fibrin formation, thereby preventing thrombus development without significantly affecting platelet function or bleeding times.

Key Pharmacological Properties

- High Affinity : this compound exhibits a high binding affinity for human FXIa with an inhibition constant () of 0.11 nM, indicating potent inhibitory action .

- Selectivity : The compound shows selectivity for FXIa over other serine proteases involved in coagulation, such as thrombin and factor Xa. For example, its values for various species are as follows:

| Species | (nM) |

|---|---|

| Human FXIa | 0.11 |

| Cynomolgus Monkey | 0.15 ± 0.01 |

| Rabbit | 0.38 ± 0.01 |

| Dog | 0.64 ± 0.03 |

| Rat | 490 ± 40 |

| Mouse | 350 ± 15 |

This table illustrates this compound's potency across different species, highlighting its potential for translational research .

In Vitro Studies

This compound has been evaluated in various in vitro assays to assess its anticoagulant activity:

- Anticoagulant Activity : The compound significantly prolonged activated partial thromboplastin time (aPTT) in plasma from cynomolgus monkeys, rabbits, and dogs, demonstrating its anticoagulant properties. The required plasma concentrations to achieve specific fold increases in aPTT are summarized below:

| Fold Increase in aPTT | Plasma Concentration (μM) |

|---|---|

| 1.5× | 0.50 |

| 2× | 1.00 |

| 2.5× | >2.00 |

- Impact on Prothrombin Time (PT) : this compound exhibited minimal effects on PT across various species, indicating a selective action on the intrinsic pathway without extensive interference with the extrinsic pathway of coagulation .

In Vivo Studies

In preclinical models, this compound's efficacy was assessed using rabbit arteriovenous shunts:

- Thrombus Formation : Administration of this compound resulted in significant reductions in thrombus weight and demonstrated dose-dependent increases in aPTT.

- Safety Profile : Notably, when combined with aspirin, this compound did not increase bleeding time compared to monotherapy with either agent alone, suggesting a favorable safety profile .

Clinical Trials and Findings

This compound is currently undergoing clinical evaluation for its effectiveness in preventing thrombotic events among patients with atrial fibrillation. Preliminary results indicate that:

- Dosing : A minimum effective dose appears to be around 10 mg based on initial studies assessing FXI clotting activity ratios.

- Pharmacokinetics : The pharmacokinetic profile shows that this compound reaches maximum plasma concentration (TMax) within approximately three hours after administration and has a half-life () ranging from eight to fourteen hours .

Case Studies

Recent studies have highlighted the potential of this compound in real-world applications:

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for targeting factor XIa (FXIa) with Milvexian in thrombotic disorders?

this compound selectively inhibits FXIa, a key enzyme in the intrinsic coagulation pathway. Preclinical models demonstrate that FXIa inhibition reduces thrombus formation while preserving hemostasis, a critical advantage over traditional anticoagulants . This mechanism is supported by rabbit arteriovenous shunt models showing dose-dependent reductions in thrombus weight without increased bleeding .

Q. How do phase II trials like AXIOMATIC-SSP inform this compound’s efficacy and safety profile?

The AXIOMATIC-SSP trial (phase 2, n=2,366) employed a randomized, double-blind, placebo-controlled design across five this compound doses (25–200 mg BID) in patients with acute ischemic stroke or high-risk TIA. Despite no significant dose-response for the primary efficacy endpoint (recurrent ischemic stroke), secondary analyses suggested reduced covert brain infarction rates. Safety data showed no increased major bleeding risk, even at higher doses, supporting further phase III evaluation .

Advanced Research Questions

Q. How should researchers reconcile the absence of a dose-response relationship in this compound’s phase II efficacy data?

While AXIOMATIC-SSP found no significant dose-response for stroke prevention, post hoc analyses indicated trends in secondary endpoints (e.g., covert infarctions). Methodologically, this highlights the need for adaptive trial designs and biomarker-driven stratification in phase III studies. Researchers should also consider pharmacokinetic variability and patient subgroups (e.g., renal impairment) that may obscure dose-response signals .

Q. What pharmacokinetic interactions must be considered when co-administering this compound with CYP3A4/P-gp inhibitors?

this compound is metabolized via CYP3A4 and transported by P-glycoprotein (P-gp). Drug interaction studies with itraconazole (CYP3A4 inhibitor) showed a 2.3-fold increase in this compound exposure, necessitating dose adjustments in clinical settings. Conversely, rifampin (CYP3A4 inducer) reduced exposure by 67%. Researchers must incorporate therapeutic drug monitoring and dose titration in trials involving concomitant CYP3A4 modulators .

Q. How does renal impairment influence this compound dosing in clinical trials?

A phase I study (n=24) compared this compound pharmacokinetics in patients with moderate/severe renal impairment (eGFR 15–59 mL/min) to healthy controls. Severe renal impairment increased this compound AUC by 52%, suggesting reduced clearance. However, no dose adjustment was recommended for mild/moderate impairment, underscoring the importance of renal function stratification in trial enrollment .

Q. What in vitro models validate this compound’s anticoagulant effects and reversibility?

Studies in human plasma and whole blood demonstrated that activated prothrombin complex concentrate (aPCC) and recombinant factor VIIa (rFVIIa) neutralize this compound’s anticoagulant effects. These findings inform protocols for managing bleeding events in clinical trials, though in vivo validation is pending .

Q. Methodological and Trial Design Considerations

Q. What is the significance of the LIBREXIA phase III program’s parallel trial design?

The LIBREXIA program includes three concurrent phase III trials (n≈50,000) evaluating this compound in stroke, acute coronary syndrome (ACS), and atrial fibrillation (AF). This parallel approach accelerates data generation across indications while controlling for confounding variables (e.g., comorbidities). The design also allows cross-trial comparisons of bleeding and efficacy outcomes, addressing phase II limitations like underpowered subgroup analyses .

Q. How do researchers ensure statistical power in this compound trials with rare endpoints (e.g., major bleeding)?

The AXIOMATIC-SSP trial used composite endpoints (e.g., symptomatic stroke + covert infarction) to increase event rates. For phase III, LIBREXIA-STROKE (n=15,000) employs time-to-event analysis and adaptive sample size re-estimation to detect differences in recurrent stroke risk (primary endpoint) with 90% power .

Q. What preclinical models support this compound’s transition to human trials?

Rabbit models of arterial thrombosis demonstrated this compound’s dose-dependent reduction in thrombus formation (25–75% at 0.3–3 mg/kg) without prolonging bleeding time. These models, combined with ex vivo human blood assays, provided critical proof-of-concept for FXIa inhibition’s efficacy-bleeding trade-off .

Q. How are combination therapies with antiplatelet agents optimized in this compound trials?

The AXIOMATIC-SSP trial combined this compound with dual antiplatelet therapy (DAPT), showing no additive bleeding risk. Preclinical data in rabbit arterial injury models confirmed that this compound + aspirin did not exacerbate bleeding versus monotherapy. Researchers must balance thrombotic risk stratification (e.g., CHA₂DS₂-VASc scores) with bleeding propensity in trial protocols .

Q. Data Reporting and Reproducibility

- Experimental Reproducibility : Detailed methodologies for this compound’s synthesis, pharmacokinetic assays, and clot formation assays are documented in supplementary materials of phase I/II trials, adhering to CONSORT guidelines .

- Statistical Transparency : Trials report exact p-values, confidence intervals, and adjusted analyses for covariates (e.g., age, renal function) to enable meta-analyses .

Properties

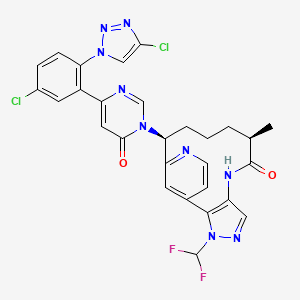

IUPAC Name |

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWFYCYPTDLKON-CMJOXMDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl2F2N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802425-99-5 | |

| Record name | Milvexian [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milvexian | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILVEXIAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.